molecular formula C24H42N4O8 B2536674 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate CAS No. 1523618-25-8

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate

Cat. No.: B2536674
CAS No.: 1523618-25-8
M. Wt: 514.62
InChI Key: LFEWKQXWSHXJNQ-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists . It is also used as a reagent in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is C11H20N2O2 . The InChI Key is BGUYAMZPJMTFRU-UHFFFAOYSA-N . Unfortunately, the exact molecular structure is not provided in the available resources.


Chemical Reactions Analysis

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is used in the synthesis of spirodiamine-diarylketoxime derivatives . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives . The exact chemical reactions involving this compound are not detailed in the available resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate include a molecular weight of 212.29 . It is a solid at room temperature . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its Log Po/w (iLOGP) is 2.66 . The solubility is 8.47 mg/ml .

Scientific Research Applications

Decomposition and Environmental Applications

Tert-butyl compounds, such as Methyl tert-butyl ether (MTBE), have been extensively studied for their environmental impact and decomposition methods. For instance, the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE into various compounds like CH4, C2H4, and C2H2. This finding suggests potential methods for managing and reducing the environmental impact of similar tert-butyl compounds (Hsieh et al., 2011).

Solvent and Extraction Applications

The properties of mixtures containing various ethers like MTBE and TAME have been reviewed, focusing on vapor–liquid equilibria and related properties, indicating potential applications in industrial processes such as solvent and extraction applications (Marsh et al., 1999).

Applications in Synthesis and Industry

Tert-butyl compounds play a significant role in various synthesis processes. For example, chiral sulfinamides, especially tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and N-heterocycles, suggesting potential applications in the synthesis of pharmaceuticals and natural products (Philip et al., 2020).

Safety and Hazards

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Mechanism of Action

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEWKQXWSHXJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2.CC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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